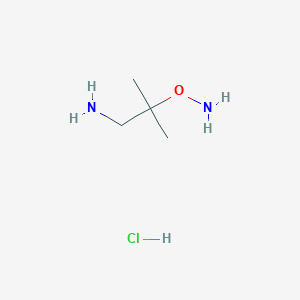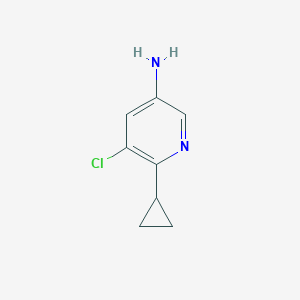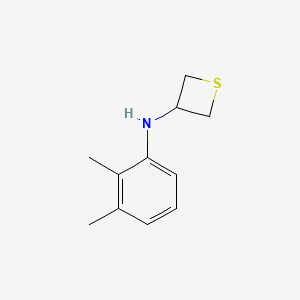
2-(Aminooxy)-2-methylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in synthetic chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2-methylpropan-1-amine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the aminooxy group. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated aminooxy compounds.
Applications De Recherche Scientifique
2-(Aminooxy)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oximes and other derivatives.
Biology: Employed in the study of enzyme mechanisms and inhibition, particularly those involving pyridoxal phosphate-dependent enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-amine hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime complex with the enzyme’s active site, inhibiting its activity. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.
Hydroxylamine hydrochloride: A precursor in the synthesis of aminooxy compounds.
2-(Aminooxy)-2-methylpropan-1-amine: The free base form of the hydrochloride salt.
Uniqueness
2-(Aminooxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an aminooxy group with a branched alkyl chain. This combination enhances its reactivity and specificity in biochemical applications, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C4H13ClN2O |
|---|---|
Poids moléculaire |
140.61 g/mol |
Nom IUPAC |
O-(1-amino-2-methylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-4(2,3-5)7-6;/h3,5-6H2,1-2H3;1H |
Clé InChI |
HKQIXXFCORFIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)






![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)
